molecular formula C7H5Br2FO B1409959 3,5-Dibromo-4-fluorobenzyl alcohol CAS No. 1806354-15-3

3,5-Dibromo-4-fluorobenzyl alcohol

Cat. No. B1409959
M. Wt: 283.92 g/mol
InChI Key: RPTSHXAJXFOQKT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H5Br2FO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-fluorobenzyl alcohol consists of a benzyl alcohol group where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dibromo-4-fluorobenzyl alcohol are not detailed in the sources retrieved, alcohols in general can undergo a variety of reactions. These include conversion into alkyl halides, tosylates, and esters, as well as dehydration to yield alkenes .

properties

IUPAC Name

(3,5-dibromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSHXAJXFOQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-fluorobenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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